molecular formula C6H7ClN2O B13099693 2-Chloro-1-(pyrazin-2-yl)ethanol

2-Chloro-1-(pyrazin-2-yl)ethanol

Cat. No.: B13099693
M. Wt: 158.58 g/mol
InChI Key: UUDOAGGITCXZJP-UHFFFAOYSA-N
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Description

2-Chloro-1-(pyrazin-2-yl)ethanol is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a chloro group and a hydroxyl group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(pyrazin-2-yl)ethanol typically involves the chlorination of 1-(pyrazin-2-yl)ethanol. One common method includes the reaction of 1-(pyrazin-2-yl)ethanol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{1-(pyrazin-2-yl)ethanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride remains a common choice due to its effectiveness in chlorination reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form 2-chloro-1-(pyrazin-2-yl)ethane.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaSR) can be used under basic conditions.

Major Products:

    Oxidation: Formation of 2-chloro-1-(pyrazin-2-yl)acetaldehyde or 2-chloro-1-(pyrazin-2-yl)acetone.

    Reduction: Formation of 2-chloro-1-(pyrazin-2-yl)ethane.

    Substitution: Formation of 2-amino-1-(pyrazin-2-yl)ethanol or 2-thio-1-(pyrazin-2-yl)ethanol.

Scientific Research Applications

2-Chloro-1-(pyrazin-2-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-1-(pyrazin-2-yl)ethanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chloro and hydroxyl groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

    2-Chloro-1-(pyridin-2-yl)ethanol: Similar structure but with a pyridine ring instead of a pyrazine ring.

    2-Bromo-1-(pyrazin-2-yl)ethanol: Similar structure but with a bromo group instead of a chloro group.

    1-(Pyrazin-2-yl)ethanol: Lacks the chloro group.

Uniqueness: 2-Chloro-1-(pyrazin-2-yl)ethanol is unique due to the presence of both a chloro and a hydroxyl group on the pyrazine ring

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

2-chloro-1-pyrazin-2-ylethanol

InChI

InChI=1S/C6H7ClN2O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4,6,10H,3H2

InChI Key

UUDOAGGITCXZJP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(CCl)O

Origin of Product

United States

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